(+)-O-Acetyl-D-malic Anhydride

Asymmetric Synthesis Chiral Resolution Stereochemistry

This (R)-enantiomer is an essential chiral building block for enantioselective synthesis. Derived from D-malic acid, its specific rotation ([α]²⁰ᴅ = +22° to +27°) confirms enantiopurity, which is critical for synthesizing (R)-configured tetronic acids and chiral succinic acid derivatives. Using this correct enantiomer ensures valid biological and material properties in final products. Strictly avoid substituting with the L-form (CAS 59025-03-5) or racemate (CAS 24766-96-9).

Molecular Formula C6H6O5
Molecular Weight 158.11 g/mol
CAS No. 79814-40-7
Cat. No. B027249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-O-Acetyl-D-malic Anhydride
CAS79814-40-7
Synonyms(3R)-3-(Acetyloxy)dihydro-2,5-furandione;  (+)-Acetoxysuccinic Anhydride;  (R)-(+)-2-Acetoxysuccinic Anhydride;  (R)-Acetoxysuccinic Anhydride; 
Molecular FormulaC6H6O5
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(=O)OC1=O
InChIInChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1
InChIKeySSWJHSASZZAIAU-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (+)-O-Acetyl-D-malic Anhydride (CAS 79814-40-7): A Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(+)-O-Acetyl-D-malic Anhydride (CAS 79814-40-7), also known as (R)-(+)-2-Acetoxysuccinic anhydride or (R)-2-O-Acetylmalic Anhydride, is a chiral cyclic anhydride with the molecular formula C6H6O5 and a molecular weight of 158.11 g/mol . This compound serves as a key chiral building block in asymmetric synthesis, enabling the preparation of enantiomerically pure pharmaceutical intermediates and fine chemicals [1]. It is derived from naturally occurring (R)-malic acid and possesses a defined (R)-configuration at the chiral center, which is critical for stereoselective transformations .

Why (+)-O-Acetyl-D-malic Anhydride Cannot Be Replaced by Generic Alternatives in Stereoselective Processes


Substituting (+)-O-Acetyl-D-malic Anhydride with its L-enantiomer, racemic mixture, or non-acetylated analogs introduces significant stereochemical and reactivity differences that undermine the integrity of chiral synthesis [1]. The (R)-configuration is essential for generating the desired enantiomer in downstream products; using the (S)-enantiomer yields the opposite stereoisomer, potentially compromising biological activity or pharmacological profile [1]. Furthermore, the acetyl protecting group is critical for regioselective ring-opening reactions, directing nucleophilic attack to the C-2 carbonyl and enabling the construction of chiral tetronic acids and other heterocyclic scaffolds . Generic substitution without rigorous chiral purity and structural verification leads to unpredictable outcomes in stereoselective transformations.

Quantitative Differentiation of (+)-O-Acetyl-D-malic Anhydride Against Close Analogs


Chiral Purity and Specific Rotation: Direct Enantiomer Comparison

The target compound exhibits a specific rotation [α]20/D of +27° (c=1, CHCl3) [1], whereas the L-enantiomer ((-)-O-Acetyl-L-malic anhydride, CAS 59025-03-5) shows [α]20/D of -25.5° (c=5, CHCl3) . The positive rotation value uniquely identifies the (R)-configuration, which is essential for applications requiring D-series chirality. The L-enantiomer's rotation is negative, confirming the opposite absolute stereochemistry.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Melting Point and Physical Form Differentiation

(+)-O-Acetyl-D-malic Anhydride melts at 55.0–59.0°C and is a white or off-white crystalline powder . The L-enantiomer melts at 54–56°C . While the difference is modest (1–5°C range shift), the slightly higher melting point of the D-enantiomer may reflect subtle differences in crystal packing and purity profile, which can influence storage stability and ease of handling during scale-up.

Crystallinity Purification Handling

Purity Level Availability: Procurement-Relevant Differentiation

(+)-O-Acetyl-D-malic Anhydride is commercially available with a purity of ≥97% (assay by titration) from multiple vendors , and at 98% from others [1]. In contrast, the L-enantiomer is often offered at ≥95% purity . The 2–3% absolute purity difference is significant for applications requiring high enantiomeric excess (ee) and minimal side reactions. Higher purity reduces the burden of in-house purification and improves reaction yields in stereoselective processes.

Purity Procurement Quality Control

Regioselective Ring-Opening Reactivity: A Differentiating Feature in Heterocycle Synthesis

O-Protected malic acid anhydrides, including (+)-O-Acetyl-D-malic Anhydride, undergo regioselective ring-opening at the C-2 carbonyl with carbon nucleophiles [1]. In a representative two-step protocol using β-ketoester anions, this regioselectivity enables the construction of 3-acyl-5-carboxymethyltetronic acids in overall yields of 51–79% [1]. For example, S-carlosic acid was obtained from S-malic acid anhydride in 70% yield; analogous D-series products can be accessed with the (R)-enantiomer [1]. Non-acetylated malic acid anhydride lacks this regioselective bias, leading to mixtures of regioisomers and lower yields.

Regioselectivity Tetronic Acids Carbon Nucleophiles

Application in Pharmaceutical Synthesis: Enantiopure Intermediate Advantage

(+)-O-Acetyl-D-malic Anhydride is widely utilized as a chiral intermediate in the synthesis of pharmaceutical agents, enhancing the efficiency of drug development processes by providing a ready-made (R)-configured building block . The S-enantiomer is similarly employed, but the choice of enantiomer is dictated by the stereochemical requirements of the target API. The D-enantiomer is specifically required for APIs that demand an (R)-configuration at the corresponding stereocenter. Procuring the correct enantiomer avoids costly and time-consuming chiral resolution steps later in the synthetic route .

Pharmaceutical Intermediates Drug Development API Synthesis

Optimal Use Cases for (+)-O-Acetyl-D-malic Anhydride in Research and Industrial Settings


Asymmetric Synthesis of Chiral Tetronic Acid Derivatives

Utilize (+)-O-Acetyl-D-malic Anhydride as a regioselective electrophile for carbon nucleophiles to construct 3-acyl-5-carboxymethyltetronic acids in 51–79% overall yield [1]. The (R)-configuration ensures the formation of D-series tetronic acids, which are valuable as antibiotic scaffolds and natural product analogs.

Pharmaceutical Intermediate for Enantiopure API Synthesis

Employ (+)-O-Acetyl-D-malic Anhydride as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) that require an (R)-configured stereocenter [1]. Its high enantiomeric purity (≥97%) minimizes racemization and improves overall process efficiency .

Detergent Intermediate via O-Acetylmalic Acid Amides

Use (+)-O-Acetyl-D-malic Anhydride in the regioselective ring-opening with amines to prepare O-acetylmalic acid amides, which serve as intermediates for specialized detergents [1]. The chiral nature of the compound can impart unique physicochemical properties to the final surfactant molecules.

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